Cas no 64640-17-1 (5-(4-bromophenyl)-2-(chloromethyl)-1,3-oxazole)
5-(4-bromophenyl)-2-(chloromethyl)-1,3-oxazole Chemical and Physical Properties
Names and Identifiers
-
- OXAZOLE, 5-(4-BROMOPHENYL)-2-(CHLOROMETHYL)-
- 5-(4-bromophenyl)-2-(chloromethyl)oxazole
- 5-(4-Bromophenyl)-2-(chloromethyl)-1,3-oxazole
- PCA64017
- DB-107105
- 64640-17-1
- EN300-91327
- F8889-7376
- SCHEMBL5639177
- AKOS009317235
- G48490
- 5-(4-bromophenyl)-2-(chloromethyl)-1,3-oxazole
-
- Inchi: 1S/C10H7BrClNO/c11-8-3-1-7(2-4-8)9-6-13-10(5-12)14-9/h1-4,6H,5H2
- InChI Key: MGWGXALPWHONEV-UHFFFAOYSA-N
- SMILES: O1C(C2=CC=C(Br)C=C2)=CN=C1CCl
Computed Properties
- Exact Mass: 270.93995Da
- Monoisotopic Mass: 270.93995Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 26Ų
5-(4-bromophenyl)-2-(chloromethyl)-1,3-oxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B805205-10mg |
5-(4-Bromophenyl)-2-(chloromethyl)-1,3-oxazole |
64640-17-1 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B805205-50mg |
5-(4-Bromophenyl)-2-(chloromethyl)-1,3-oxazole |
64640-17-1 | 50mg |
$ 185.00 | 2022-06-06 | ||
| TRC | B805205-100mg |
5-(4-Bromophenyl)-2-(chloromethyl)-1,3-oxazole |
64640-17-1 | 100mg |
$ 295.00 | 2022-06-06 | ||
| Chemenu | CM427238-250mg |
5-(4-bromophenyl)-2-(chloromethyl)-1,3-oxazole |
64640-17-1 | 95%+ | 250mg |
$*** | 2023-03-29 | |
| Chemenu | CM427238-500mg |
5-(4-bromophenyl)-2-(chloromethyl)-1,3-oxazole |
64640-17-1 | 95%+ | 500mg |
$*** | 2023-03-29 | |
| Chemenu | CM427238-1g |
5-(4-bromophenyl)-2-(chloromethyl)-1,3-oxazole |
64640-17-1 | 95%+ | 1g |
$*** | 2023-03-29 | |
| Enamine | EN300-91327-0.05g |
5-(4-bromophenyl)-2-(chloromethyl)-1,3-oxazole |
64640-17-1 | 95.0% | 0.05g |
$98.0 | 2025-02-21 | |
| Enamine | EN300-91327-0.1g |
5-(4-bromophenyl)-2-(chloromethyl)-1,3-oxazole |
64640-17-1 | 95.0% | 0.1g |
$145.0 | 2025-02-21 | |
| Enamine | EN300-91327-0.25g |
5-(4-bromophenyl)-2-(chloromethyl)-1,3-oxazole |
64640-17-1 | 95.0% | 0.25g |
$207.0 | 2025-02-21 | |
| Enamine | EN300-91327-0.5g |
5-(4-bromophenyl)-2-(chloromethyl)-1,3-oxazole |
64640-17-1 | 95.0% | 0.5g |
$325.0 | 2025-02-21 |
5-(4-bromophenyl)-2-(chloromethyl)-1,3-oxazole Related Literature
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on 5-(4-bromophenyl)-2-(chloromethyl)-1,3-oxazole
Recent Advances in the Study of 5-(4-bromophenyl)-2-(chloromethyl)-1,3-oxazole (CAS: 64640-17-1)
The compound 5-(4-bromophenyl)-2-(chloromethyl)-1,3-oxazole (CAS: 64640-17-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This heterocyclic compound, characterized by the presence of a bromophenyl group and a chloromethyl substituent on the oxazole ring, has been explored for its role in drug discovery, particularly as a building block for more complex pharmacophores. Recent studies have focused on its synthesis, reactivity, and biological activity, shedding light on its potential as a key intermediate in the development of novel therapeutic agents.
One of the most notable advancements in the study of this compound is its application in the synthesis of kinase inhibitors. Researchers have demonstrated that 5-(4-bromophenyl)-2-(chloromethyl)-1,3-oxazole can serve as a versatile precursor for the construction of pyrazole and imidazole derivatives, which are known to exhibit potent inhibitory activity against various kinases. A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's utility in the synthesis of selective JAK2 inhibitors, which are of interest for the treatment of myeloproliferative disorders. The study reported a high-yield, one-pot synthesis route that leverages the reactivity of the chloromethyl group to introduce diverse substituents, enabling the rapid generation of a library of potential drug candidates.
In addition to its role in kinase inhibitor development, recent research has explored the antimicrobial properties of 5-(4-bromophenyl)-2-(chloromethyl)-1,3-oxazole and its derivatives. A 2024 study in Bioorganic & Medicinal Chemistry Letters investigated the compound's efficacy against multidrug-resistant bacterial strains, including MRSA and Pseudomonas aeruginosa. The findings revealed that derivatives featuring additional electron-withdrawing groups on the oxazole ring exhibited enhanced antibacterial activity, with minimum inhibitory concentrations (MICs) in the low micromolar range. These results suggest that further optimization of the compound's structure could lead to the development of novel antibiotics targeting resistant pathogens.
The compound's mechanism of action has also been a subject of recent investigation. Computational studies utilizing molecular docking and density functional theory (DFT) have provided insights into the interactions between 5-(4-bromophenyl)-2-(chloromethyl)-1,3-oxazole and biological targets. For instance, a 2023 ACS Omega publication reported that the compound's oxazole ring forms stable hydrogen bonds with key residues in the active site of bacterial DNA gyrase, explaining its observed antibacterial effects. These computational findings have been corroborated by experimental data, reinforcing the compound's potential as a scaffold for designing new gyrase inhibitors.
Despite these promising developments, challenges remain in the practical application of 5-(4-bromophenyl)-2-(chloromethyl)-1,3-oxazole. Issues such as solubility and metabolic stability have been identified as potential limitations in drug development efforts. Recent work published in European Journal of Pharmaceutical Sciences (2024) has addressed these challenges by exploring prodrug strategies and formulation approaches to improve the compound's pharmacokinetic properties. The study demonstrated that conjugation with polyethylene glycol (PEG) significantly enhanced aqueous solubility without compromising biological activity, offering a viable path forward for preclinical development.
Looking ahead, the versatility of 5-(4-bromophenyl)-2-(chloromethyl)-1,3-oxazole as a synthetic intermediate and its demonstrated biological activities position it as a compound of continued interest in medicinal chemistry research. Ongoing studies are investigating its potential in other therapeutic areas, including anticancer and anti-inflammatory applications. As synthetic methodologies advance and our understanding of its structure-activity relationships deepens, this compound is likely to play an increasingly important role in the discovery of new pharmacologically active molecules.
64640-17-1 (5-(4-bromophenyl)-2-(chloromethyl)-1,3-oxazole) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)